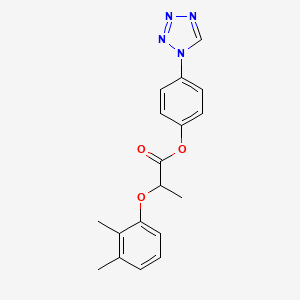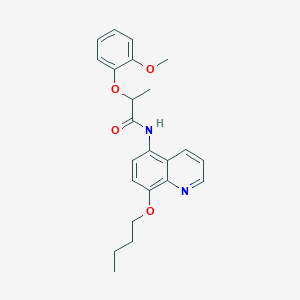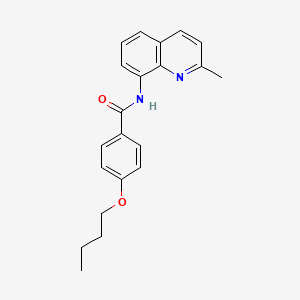
N-(8-propoxyquinolin-5-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-propoxiquinolin-5-il)pentanamida es un compuesto orgánico sintético que pertenece a la clase de los derivados de quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus potenciales aplicaciones terapéuticas. La estructura del compuesto consiste en un anillo de quinolina sustituido con un grupo propoxi en la posición 8 y un grupo pentanamida en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(8-propoxiquinolin-5-il)pentanamida normalmente implica los siguientes pasos:
Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la ciclización de derivados de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante como el nitrobenceno.
Introducción del Grupo Propoxi: El grupo propoxi se puede introducir mediante una reacción de eterificación. Esto implica la reacción del derivado de quinolina con bromuro de propilo en presencia de una base como el carbonato de potasio.
Formación del Grupo Pentanamida: El paso final implica la acilación del derivado de quinolina con cloruro de pentanilo en presencia de una base como la piridina para formar N-(8-propoxiquinolin-5-il)pentanamida.
Métodos de Producción Industrial
La producción industrial de N-(8-propoxiquinolin-5-il)pentanamida sigue rutas sintéticas similares pero a mayor escala. Las reacciones se llevan a cabo normalmente en grandes reactores con control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(8-propoxiquinolin-5-il)pentanamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de N-óxido de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en un derivado de dihidroquinolina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en la posición 5 del anillo de quinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en presencia de una base como el hidruro de sodio.
Principales Productos Formados
Oxidación: Derivados de N-óxido de quinolina.
Reducción: Derivados de dihidroquinolina.
Sustitución: Derivados de quinolina sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: El compuesto ha mostrado potencial como una sonda fluorescente para la imagenología biológica debido a su núcleo de quinolina.
Medicina: Los derivados de quinolina, incluyendo N-(8-propoxiquinolin-5-il)pentanamida, se han investigado por sus propiedades antimicrobianas, antivirales y anticancerígenas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N-(8-propoxiquinolin-5-il)pentanamida está relacionado principalmente con su interacción con objetivos biológicos como enzimas o receptores. El núcleo de quinolina puede intercalarse con el ADN, inhibiendo la replicación de ciertos microorganismos. Además, el compuesto puede interactuar con enzimas específicas, lo que lleva a la inhibición de su actividad y a los consiguientes efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
N-(8-metoxiquinolin-5-il)pentanamida: Estructura similar pero con un grupo metoxi en lugar de un grupo propoxi.
N-(8-etoxiquinolin-5-il)pentanamida: Estructura similar pero con un grupo etoxi en lugar de un grupo propoxi.
N-(8-butoxiquinolin-5-il)pentanamida: Estructura similar pero con un grupo butoxi en lugar de un grupo propoxi.
Singularidad
N-(8-propoxiquinolin-5-il)pentanamida es única debido a la presencia del grupo propoxi, que puede influir en su lipofilia, actividad biológica e interacción con los objetivos moleculares. El patrón de sustitución específico en el anillo de quinolina también puede afectar las propiedades farmacocinéticas del compuesto y la eficacia general en diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
N-(8-propoxyquinolin-5-yl)pentanamide |
InChI |
InChI=1S/C17H22N2O2/c1-3-5-8-16(20)19-14-9-10-15(21-12-4-2)17-13(14)7-6-11-18-17/h6-7,9-11H,3-5,8,12H2,1-2H3,(H,19,20) |
Clave InChI |
RRNCTCTWXHPUFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide](/img/structure/B11325210.png)

![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B11325228.png)
![(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11325239.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11325247.png)


![6-chloro-7-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325267.png)
![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325275.png)
![N-(2,4-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11325279.png)
![N-(2,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11325297.png)
![N-(2-chlorobenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11325303.png)

